N-(4-Fluorobenzyl)-N-methylethanamine
Description
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C10H14FN/c1-3-12(2)8-9-4-6-10(11)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
DIABMCLVHYTCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-N-methylethanamine typically involves the reaction of 4-fluorobenzyl chloride with N-methylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorobenzyl)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include signal transduction cascades and metabolic processes that are modulated by the compound.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-N-methylethanamine
- Structure: Replaces the benzyl group with a phenoxy moiety.
- Molecular Formula: C₉H₁₂FNO
- Key Differences: The phenoxy group introduces a stronger electron-withdrawing effect compared to benzyl, altering electronic distribution.
- Applications : Likely explored in CNS-targeting agents due to structural similarity to phenethylamine derivatives.
N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine
- Structure: Features a dimethylamino group and a methyl-substituted benzyl ring.
- Molecular Formula : C₁₂H₁₈FN₂
- Methyl substituent on the benzyl ring: Enhances lipophilicity and metabolic stability.
- Applications : Structural complexity suggests use in targeted therapies or as a ligand for metal coordination.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
4-Fluoro-N-[(4-nitrophenyl)methyl]benzeneethanamine
- Structure : Substitutes the benzyl group with a nitrobenzyl moiety.
- Molecular Formula : C₁₅H₁₅FN₂O₂
- Reduced metabolic stability: Nitro groups are prone to reduction in vivo, limiting therapeutic utility.
- Applications : May serve as an intermediate in synthesis of fluorescent probes or nitroreductase-activated prodrugs.
2-(4-Methoxyphenyl)-N-methylethanamine
- Structure : Replaces fluorine with a methoxy group.
- Molecular Formula: C₁₀H₁₅NO
- Key Differences :
- Methoxy group : Electron-donating effect increases electron density on the aromatic ring, altering receptor affinity.
- Higher solubility : Methoxy groups improve aqueous solubility compared to fluorine.
- Applications: Potential use in serotonin or dopamine receptor modulation due to structural resemblance to neurotransmitters.
Comparative Data Table
Key Research Findings and Implications
- Electronic Effects : Fluorine substitution enhances metabolic stability and bioavailability compared to methoxy or nitro groups .
- Structural Complexity : Piperidine and carboxamide moieties in analogs improve target engagement but may reduce synthetic accessibility .
- Pharmacological Potential: Fluorinated benzylamines are promising scaffolds for antiviral and CNS-targeted therapies, though further in vivo studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
